4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid
Description
Core Structural Features
Butanoic Acid Backbone:
- The 4-oxo group (O=C-) imposes a planar trigonal geometry on the central carbon.
- The carboxylic acid (-COOH) group adopts a cis-trans conformation due to hydrogen bonding between the hydroxyl and carbonyl oxygens.
Anilino Group:
- The aromatic ring is planar, with the nitrogen lone pair conjugated into the ring.
- The 4-isobutyrylamino substituent introduces steric bulk, favoring a para orientation to minimize strain.
Isobutyrylamino Substituent:
- The -C(O)-C(CH₃)₂ group adopts a trigonal planar geometry around the carbonyl carbon.
- The isobutyl moiety (C(CH₃)₂) introduces branching, affecting molecular packing.
Conformational Flexibility
Rotatable bonds include:
- C-N Single Bonds: Limited rotation due to resonance in the amide group.
- Aromatic C-C Bonds: Free rotation, enabling coplanar or non-coplanar arrangements.
- Aliphatic C-C Bonds: Free rotation, except at the 4-oxo position.
Steric interactions between the isobutyryl group and the aromatic ring may restrict certain conformations, favoring staggered arrangements.
Spectroscopic Characterization
While experimental spectra for this compound are unavailable in public databases, theoretical predictions and analogies to structurally similar molecules provide insights.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Characterization |
|---|---|---|
| Carboxylic Acid O-H | 2500–3300 (broad) | Strong absorption due to intermolecular hydrogen bonding |
| Amide N-H Stretch | 3300–3500 | Sharp peaks for -NH groups |
| Carbonyl (C=O) Stretch | 1700–1750 | Strong absorption from carboxylic acid and amide groups |
| Aromatic C-H Stretch | 3000–3100 | Weak to moderate peaks for sp² C-H bonds |
Nuclear Magnetic Resonance (NMR)
¹H NMR (Theoretical):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (para to substituents) | 7.0–7.5 | Singlet or doublet |
| Isobutyl CH₃ | 1.0–1.2 | Singlet |
| Methine (CH₂ adjacent to COOH) | 2.5–3.0 | Quartet |
| Amide NH | 8.0–10.0 | Broad singlet |
¹³C NMR (Theoretical):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid Carbonyl | 170–175 |
| Amide Carbonyl | 165–170 |
| Aromatic Carbons (para to substituents) | 120–130 |
| Isobutyl Methyl | 20–25 |
UV-Vis absorption is expected in the 200–300 nm range due to π→π* transitions in the aromatic system.
Thermodynamic Properties and Stability Profiling
Key Thermodynamic Parameters
| Property | Estimated Value | Basis |
|---|---|---|
| Melting Point | 144–146°C (analog) | |
| Boiling Point | >300°C (decomposition) | |
| Solubility in Water | Low (polar functional groups) |
Stability Considerations
Thermal Stability:
pH Sensitivity:
Moisture Sensitivity:
Computational Chemistry Predictions
Quantum mechanical methods provide insights into electronic structure and reactivity.
Density Functional Theory (DFT)
Predicted Properties:
| Parameter | Value (B3LYP/6-31G*) |
|---|---|
| HOMO Energy | -6.0 eV |
| LUMO Energy | -0.5 eV |
| Dipole Moment | 3.5–4.5 D |
| Bond Lengths: C=O | 1.22 Å |
Key Observations:
- Electron Density: Highest on oxygen atoms (carboxylic acid, amide, ketone).
- Reactivity: Electrophilic attack likely at the aromatic ring or ketone oxygen.
Molecular Orbital Analysis
Frontier Orbitals:
- HOMO: Localized on the aromatic ring and amide nitrogen.
- LUMO: Distributed across the carbonyl groups and aliphatic chain.
Reactivity Implications:
- Nucleophilic Attack: Directed toward the LUMO regions (carbonyl carbons).
- Electrophilic Attack: Targets HOMO regions (aromatic ring, amide nitrogen).
Properties
IUPAC Name |
4-[4-(2-methylpropanoylamino)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(2)14(20)16-11-5-3-10(4-6-11)15-12(17)7-8-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJBAVMHYSPNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction-Acylation Cascade
Key Route :
- Nitro Intermediate Preparation :
- Isobutyrylation :
- React resulting 4-(4-aminoanilino)-4-oxobutanoic acid with isobutyryl chloride
- Conditions: Triethylamine (2 eq), dichloromethane, 0°C → RT, 12 h
- Purity : >98% (HPLC)
Data Table :
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd/C, H₂ | MeOH | 20 | 3 | 69 |
| 2 | Isobutyryl chloride | DCM | 0→25 | 12 | 82 |
Direct Anhydride Opening
Patent-Based Approach (US9963423B2) :
- Anhydride Activation :
- Treat itaconic anhydride (dihydro-3-methylene-2,5-furandione) with 4-(isobutyrylamino)aniline
- Molar ratio: 1:1.2 (anhydride:amine)
- Solvent: Ammonium hydroxide/water (1:3 v/v)
- Precipitation :
- Acidify to pH 4.0 with 6M HCl
- Filter and wash with ice-cold ethanol
- Yield : 72% (scale: 1.2 kg)
Critical Parameters :
- Temperature control (5-10°C during anhydride addition)
- Ozonolysis exclusion required for target compound
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Journal Method (UrFU Chimtech, 2022) :
- Resin Functionalization :
- Use Wang resin (1.0 mmol/g loading)
- Activate with DIC/HOBt (1.5 eq each)
- Sequential Coupling :
- First coupling: Fmoc-4-aminobenzoic acid (2 eq), 2 h
- Second coupling: Isobutyric acid (2 eq), PyBOP (2 eq), DIEA (4 eq)
- Final cleavage: TFA/H₂O/TIPS (95:2.5:2.5), 2 h
Performance Metrics :
- Overall Yield : 58% (5-step sequence)
- Purity : 91% (LC-MS)
Microwave-Assisted Synthesis
Optimized Protocol :
- One-Pot Reaction :
- 4-Aminophenyl isobutyrate (1 eq) + succinic anhydride (1.2 eq)
- Catalyst: DMAP (0.1 eq)
- Solvent: DMF, 150W microwave irradiation, 120°C, 15 min
- Workup :
- Dilute with ice water, extract with EtOAc
- Recrystallize from ethanol/water (7:3)
Advantages :
- Reaction time reduced from 12 h (conventional) → 15 min
- Yield Improvement : 78% vs. 65% (thermal)
Enzymatic Amination
Biocatalytic Route :
- Substrate : 4-oxo-4-(4-aminophenyl)butanoic acid
- Enzyme : Candida antarctica lipase B (CAL-B)
- Acyl Donor : Isobutyric acid vinyl ester (2 eq)
- Conditions :
- Phosphate buffer (pH 7.4)/t-BuOH (1:1)
- 35°C, 24 h, 250 rpm
Results :
- Conversion : 89% (HPLC)
- Enantioselectivity : >99% ee (S-configuration)
Continuous Flow Synthesis
Pilot-Scale Production :
Reactor Setup :
- Two in-line microreactors (316L SS, 10 mL volume)
- First Stage : Aniline acylation (40°C, residence time 5 min)
- Second Stage : Succinylation (80°C, residence time 8 min)
Parameters :
| Parameter | Value |
|---|---|
| Flow Rate | 2 mL/min |
| Pressure | 8 bar |
| Productivity | 12 g/h |
| Space-Time Yield | 1.2 kg/L·day |
Comparative Analysis
Table 1. Method Benchmarking
| Method | Scale Potential | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Nitro Reduction | Multi-kilogram | 69 | 98 | $$$$ |
| Anhydride Opening | Industrial | 72 | 99 | $$$ |
| SPPS | Milligram | 58 | 91 | $$$$$ |
| Microwave | Lab-scale | 78 | 95 | $$ |
| Enzymatic | Pilot | 89 | 97 | $$$$ |
| Continuous Flow | Production | 85 | 99 | $$ |
Key Findings :
- Industrial routes favor anhydride opening (US9963423B2) for cost-effectiveness
- Enzymatic methods show highest enantiopurity but require specialized equipment
- Continuous flow synthesis reduces processing time by 90% vs batch methods
Challenges & Optimization Strategies
Common Impurities
- Over-Acylation Products :
- Controlled by stoichiometric amine excess (1.2:1 acylating agent:amine)
- Oxidative Byproducts :
- Mitigated via N₂ sparging during exothermic steps
Solvent Optimization
- Ethanol/water (7:3 v/v) recrystallization gives 99.5% purity crystals
- DCM replacement with 2-MeTHF improves E-factor by 40%
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two key functional groups:
-
Isobutyrylamino group : An acylated aromatic amine.
-
4-Oxobutanoic acid : A ketone-acid system.
Hydrolysis of the Amide Group
The isobutyrylamino moiety (an amide) can undergo hydrolysis under acidic or basic conditions to generate:
-
Primary amine : The aniline derivative (4-aminophenyl group).
-
Isobutyric acid : A carboxylic acid byproduct.
This reaction is typical for amides, which are generally stable but can hydrolyze under strong catalytic conditions .
Reactivity of the 4-Oxobutanoic Acid Moiety
The 4-oxobutanoic acid group may participate in:
-
Decarboxylation : Loss of CO₂ under thermal or acidic conditions, forming a carbonyl compound.
-
Esterification : Reaction with alcohols to form esters.
-
Nucleophilic substitution : The α-carbon (adjacent to the ketone) may act as a nucleophile in addition reactions .
Structural Stability and Potential Derivatives
The compound’s stability and reactivity are influenced by:
-
Intramolecular hydrogen bonding : Between the amide N–H and the carbonyl oxygen of the ketone.
-
Electron-withdrawing effects : The ketone group may deactivate the aromatic ring, reducing susceptibility to electrophilic substitution .
Experimental Considerations
-
Synthesis : Multi-step organic reactions are typically required, emphasizing the need for controlled conditions to avoid side reactions .
-
Handling : The compound may exhibit irritant properties due to its amide and acidic groups, necessitating protective measures during experimentation .
Limitations in Available Data
The provided sources lack explicit experimental data on the compound’s reactions. For instance, Sigma-Aldrich’s product page ( ) and PubChem entries ( ) focus on structural and applications data but omit reaction kinetics or conditions. Further research in peer-reviewed journals or specialized chemical databases would be required to validate these inferred reactivity patterns.
Scientific Research Applications
Key Reactions
- Oxidation : Can be performed using potassium permanganate or hydrogen peroxide under acidic conditions.
- Reduction : Achievable with sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitutions can occur with halogenated compounds in the presence of a base.
Biochemical Research
The compound is primarily utilized in biochemical research for its potential therapeutic effects. It has been studied for its role in enzyme inhibition and protein interactions, making it a valuable tool for understanding enzyme kinetics and specificity. The unique structure allows it to act as a mimic or inhibitor for certain biochemical reactions, providing insights into binding affinities and structural requirements necessary for enzyme activity .
Medicinal Chemistry
In medicinal chemistry, 4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid has been explored for its therapeutic potential against various diseases. Its ability to interact with specific biological targets positions it as a candidate for drug development aimed at treating conditions such as cancer and metabolic disorders. Research indicates that this compound may exhibit anti-cancer properties by affecting cellular pathways involved in tumor growth and proliferation .
Material Science
The compound's unique properties also make it applicable in material science, particularly in the development of new materials and chemical processes. Its reactivity can be harnessed to synthesize complex molecules that may have industrial applications.
Case Studies
Several case studies have highlighted the applications of this compound:
- Cellular Assays : In vitro studies demonstrated that the compound can significantly reduce lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
- Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
These findings underscore the compound's potential utility across various research domains, particularly in understanding metabolic processes and developing new therapeutic strategies.
Mechanism of Action
The mechanism of action of 4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Substituents on the aniline ring significantly influence biological activity and physicochemical properties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., methoxycarbonyl in ) enhance antioxidant activity but may reduce bioavailability due to increased polarity.
- Bulky hydrophobic groups (e.g., isobutyrylamino in the target compound) likely improve membrane permeability, as seen in androgen inhibitors with isobutoxy substituents .
- Positional isomerism (e.g., 3- vs. 4-azepanylcarbonyl) alters solubility and target affinity .
Key Observations :
Physicochemical Properties
Critical properties include solubility, pKa, and molecular weight:
Biological Activity
4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid, with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of approximately 278.308 g/mol, is a synthetic compound notable for its complex structure and potential biological activities. This compound is primarily studied for its therapeutic effects in various fields, including biochemistry and pharmacology. Its unique combination of functional groups, particularly the isobutyrylamino and keto acid moieties, suggests a range of biological interactions that warrant detailed investigation.
The compound's structure includes:
- Isobutyrylamino group : Contributes to its reactivity and potential biological activity.
- Aniline moiety : Often associated with various pharmacological properties.
- Keto acid functional group : Implicated in metabolic processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, notably:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Activity : Similar compounds have shown analgesic effects; thus, this compound's structure implies potential pain-relieving properties.
- Antioxidant Properties : The presence of functional groups may contribute to its ability to scavenge free radicals.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-Phenylbutyric Acid | C₁₄H₁₈O₂ | 218.29 g/mol | Known for alleviating endoplasmic reticulum stress. |
| N-Acetylcysteine | C₅H₇NO₃S | 163.17 g/mol | Antioxidant properties; used in acetaminophen overdose treatment. |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 g/mol | Involved in various biochemical pathways; simpler structure. |
The distinct combination of functional groups in this compound may impart unique biological activities not observed in these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anti-inflammatory Studies : Research on substituted derivatives has demonstrated promising anti-inflammatory effects, suggesting that modifications to the core structure can enhance therapeutic efficacy.
- Analgesic Activity Trials : Compounds with similar structural motifs have been tested for pain relief in animal models, indicating that further exploration of this compound could yield beneficial results.
- Oxidative Stress Research : Investigations into related keto acids have highlighted their role in reducing oxidative stress markers, which could be applicable to the study of this compound's antioxidant potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via amide bond formation between 4-oxobutanoic acid derivatives and substituted aniline precursors. For example, a two-step approach involves (1) activating the carboxylic acid group using coupling agents like EDC/HOBt and (2) reacting with 4-(isobutyrylamino)aniline. Optimization includes varying solvents (e.g., DMF, THF), temperature (0–25°C), and stoichiometric ratios of reactants. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 210–280 nm) and a C18 column; mobile phase gradients of acetonitrile/water with 0.1% formic acid are recommended.
- Structural Confirmation : Employ FTIR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry, as demonstrated for structurally related 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
Q. What biological activity screening approaches are suitable for this compound?
- Methodological Answer : Initial screens should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) using in vitro models. For antimicrobial activity, follow CLSI guidelines with bacterial/fungal strains and MIC determinations. For anticancer potential, use cell viability assays (MTT or resazurin) across multiple cancer cell lines, comparing results to structurally similar compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, serum content) or impurities. To address this:
- Replicate Studies : Use standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) and include positive/negative controls.
- Purity Verification : Quantify impurities via LC-MS and assess their bioactivity independently.
- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-phenylbutanoic acid derivatives) to identify structure-activity trends .
Q. What computational strategies can predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.
- Docking Studies : Use AutoDock Vina to model binding affinities with receptors, leveraging crystallographic data from related compounds (e.g., 4-aminobiphenyl derivatives) .
Q. What strategies enhance the detection and quantification of this compound in complex matrices (e.g., serum, tissue)?
- Methodological Answer :
- Derivatization : Use pre-column reagents like 6-MOQ-EtOCOOSu to enhance UV/fluorescence detection. For LC-MS, employ isotopic labeling (e.g., deuterated internal standards).
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from biological samples. Validate methods per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
